
(+)-Matairesinol
Overview
Description
(+)-Matairesinol is a lignan, a type of phytoestrogen found in various plant sources. It is a precursor to enterolactone, a compound produced by intestinal bacteria that has been linked to various health benefits. This compound is known for its antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Matairesinol typically involves the oxidative coupling of coniferyl alcohol. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like silver oxide. The reaction conditions often require a controlled environment to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. This method is advantageous due to its sustainability and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Matairesinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver oxide and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Strong nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Scientific Research Applications
Anticancer Properties
1. Mechanisms of Action in Cancer Treatment
Recent studies have highlighted the efficacy of (+)-matairesinol in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Notably, its effects have been documented in hormone-sensitive cancers such as breast and prostate cancers.
- Prostate Cancer : Research indicates that this compound can enhance the effects of traditional chemotherapy in metastatic prostate cancer. A study utilized network pharmacology and experimental validation to demonstrate that this compound targets multiple pathways involved in cancer progression, leading to reduced metastasis in prostate cancer cells (PC3) .
- Pancreatic Cancer : In pancreatic cancer models (PANC-1 and MIA PaCa-2 cell lines), this compound was shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production. This led to significant apoptosis induction, with late apoptotic cells increasing by 196% to 261% upon treatment with 80 µM of the compound . The compound also exhibited synergistic effects when combined with standard chemotherapy agents like 5-fluorouracil (5-FU), enhancing its anticancer efficacy .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Prostate Cancer | Targets multiple pathways; inhibits metastasis | Reduces metastasis; enhances chemotherapy efficacy |
Pancreatic Cancer | Induces apoptosis; increases ROS | Late apoptosis increased by up to 261%; synergistic with 5-FU |
Anti-inflammatory Effects
2. Role in Inflammation Management
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been reported to exert protective effects against sepsis-induced brain injury through modulation of inflammatory pathways.
- Mechanistic Insights : A study demonstrated that this compound significantly dampens the phosphorylation of key inflammatory mediators such as MAPK, JNK, and NF-κB in both animal models and microglial cells stimulated by lipopolysaccharides (LPS). This modulation leads to upregulation of antioxidant proteins like Nrf2 and HO-1, suggesting a dual role in both reducing inflammation and protecting against oxidative stress .
Table 2: Summary of Anti-inflammatory Effects of this compound
Condition | Mechanism of Action | Key Findings |
---|---|---|
Sepsis-induced brain injury | Modulates inflammatory pathways | Reduces phosphorylation of inflammatory mediators; upregulates antioxidants |
Mechanism of Action
The mechanism of action of (+)-Matairesinol involves its conversion to enterolactone by intestinal bacteria. Enterolactone then exerts its effects by binding to estrogen receptors, modulating gene expression, and influencing various cellular pathways. This interaction can lead to anti-cancer, anti-inflammatory, and cardiovascular protective effects.
Comparison with Similar Compounds
Similar Compounds
Secoisolariciresinol: Another lignan with similar health benefits.
Pinoresinol: Known for its antioxidant properties.
Lariciresinol: Also a precursor to enterolactone.
Uniqueness
(+)-Matairesinol is unique due to its specific stereochemistry and its efficient conversion to enterolactone, which is a potent phytoestrogen. This makes it particularly valuable for research and therapeutic applications.
Biological Activity
(+)-Matairesinol is a lignan compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and overall health benefits. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Sources
This compound is a plant-derived lignan primarily found in various seeds, fruits, and vegetables. It is often obtained from sources such as flaxseed and certain types of seagrass. The compound is known for its structural similarity to other lignans, which contributes to its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Matairesinol exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals.
- Anticancer Effects : Research indicates that matairesinol can inhibit the proliferation of various cancer cell lines, including pancreatic, cervical, and breast cancer cells. It induces apoptosis and disrupts mitochondrial function.
- Hormonal Modulation : As a phytoestrogen, matairesinol can influence estrogen receptor activity, potentially offering protective effects against hormone-sensitive cancers.
Anticancer Activity
A pivotal study demonstrated that this compound significantly inhibits the growth of pancreatic cancer cells (PANC-1 and MIA PaCa-2). The study revealed that treatment with matairesinol led to:
- Increased Reactive Oxygen Species (ROS) : Treatment resulted in elevated ROS levels, contributing to cellular apoptosis.
- Calcium Dysregulation : Matairesinol caused a notable increase in cytosolic and mitochondrial calcium levels, indicating potential mitochondrial dysfunction.
- Synergistic Effects with Chemotherapy : When combined with 5-fluorouracil (5-FU), matairesinol enhanced the anticancer effects compared to 5-FU alone, suggesting its potential as an adjuvant therapy in pancreatic ductal adenocarcinoma (PDAC) treatment .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Breast Cancer : A study indicated that dietary intake of matairesinol correlates with reduced risk factors for breast cancer. The mechanisms involved include modulation of estrogen pathways and inhibition of tumor growth .
- Prostate Cancer : Another investigation focused on metastatic prostate cancer showed that matairesinol could complement traditional treatments by targeting specific signaling pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. How can researchers accurately quantify (+)-Matairesinol in plant extracts, and what methodological challenges arise due to structural similarity with other lignans?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or LC-MS with a chiral stationary phase to separate enantiomers. Validate methods using spiked samples to confirm recovery rates and specificity. Structural confirmation via NMR (e.g., distinguishing 7,7'-epoxy bonds in this compound from secoisolariciresinol derivatives) is critical. Challenges include co-elution with (−)-epimers or glycosylated forms, requiring optimized mobile phases (e.g., acetonitrile/water gradients) and spectral deconvolution .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity, and how should controls address potential assay interference?
- Methodological Answer : Use cell lines with validated lignan metabolism (e.g., Caco-2 for absorption, HepG2 for hepatic effects). Include controls for lignan autofluorescence in fluorometric assays (e.g., ROS detection) and matrix effects in ELISA. Pre-treat samples with β-glucosidase to hydrolyze glycosides, ensuring free aglycone quantification. Normalize data to cell viability via MTT/WST-1 assays to distinguish cytotoxicity from bioactivity .
Advanced Research Questions
Q. How can network pharmacology resolve conflicting data on this compound’s primary molecular targets (e.g., PI3K vs. NF-κB) across cancer models?
- Methodological Answer : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to identify context-dependent signaling hubs. For prostate cancer, prioritize targets like PIK3CA using STRING-DB for protein interaction networks and GSEA for pathway enrichment. Validate via siRNA knockdown in 3D spheroid models, comparing IC50 shifts in this compound-treated vs. control groups. Address contradictions by stratifying results based on androgen receptor (AR) status or tumor microenvironment gradients .
Q. What experimental designs optimize this compound’s regioselectivity in methylation studies, given enzymatic promiscuity in lignan biosynthesis?
- Methodological Answer : Use Forsythia intermedia cell cultures with stable isotope-labeled SAM (e.g., methyl-D3) to track methylation sites. Compare wild-type and O-methyltransferase (OMT) knockout lines via UPLC-QTOF-MS. Molecular dynamics simulations (e.g., GROMACS) can predict enzyme-substrate docking conformations, identifying residues critical for regioselectivity. Address non-regiospecific methylation by quantifying isoarctigenin vs. arctigenin ratios via chiral GC-MS .
Q. How do researchers reconcile discrepancies between in vitro antioxidant activity and in vivo pro-oxidant effects of this compound?
- Methodological Answer : Perform redox cycling assays (e.g., cytochrome c reduction) under physiologically relevant O2 tensions (1–5% for tumor microenvironments). Use ESR spin trapping to detect hydroxyl radical formation in hepatic microsomes. In vivo, measure tissue-specific glutathione/GSSG ratios and 8-OHdG levels in murine models. Conflicting results may arise from gut microbiota-mediated lignan activation; validate using germ-free vs. conventional mice .
Q. What strategies improve this compound’s bioavailability in pharmacokinetic studies, given its low aqueous solubility?
- Methodological Answer : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions. Use in situ perfusion models (e.g., rat intestinal loop) to assess passive vs. active uptake. Quantify portal vein concentrations via microdialysis coupled to LC-MS/MS. For CNS delivery, employ P-glycoprotein inhibitors (e.g., elacridar) in BBB co-culture models .
Q. Data Analysis & Reproducibility
Q. How should researchers address batch variability in this compound isolation from plant sources during multi-center studies?
- Methodological Answer : Standardize extraction protocols using accelerated solvent extraction (ASE) with ethanol/water (70:30) at 100°C. Implement PCA on LC-MS metabolomic fingerprints to identify batch outliers. Share raw NMR spectra and chromatograms in supplementary materials, adhering to FAIR data principles .
Q. What statistical frameworks are optimal for analyzing synergistic effects between this compound and chemotherapeutics?
- Methodological Answer : Use the Chou-Talalay combination index (CI) method with CompuSyn software. Validate synergy in patient-derived xenografts (PDX) using Bliss independence models. Address heteroscedasticity in dose-response curves via weighted nonlinear regression (e.g., four-parameter logistic model) .
Q. Ethical & Reporting Standards
Q. How can enantiomeric purity of this compound be rigorously reported to meet journal guidelines?
- Methodological Answer : Provide chiral HPLC chromatograms with baseline separation (Rs > 2.0) and optical rotation data ([α]D²⁵). For new syntheses, include X-ray crystallography or Mosher ester derivatization. Adhere to Beilstein JOC standards by depositing raw spectra in institutional repositories .
Q. What criteria define a FINER (Feasible, Novel, Ethical, Relevant) research question for this compound studies?
- Methodological Answer : Align hypotheses with unmet needs (e.g., overcoming taxane resistance in prostate cancer). Pre-screen lignan libraries for novelty via SciFinder substructure searches. Justify animal use via ARRIVE 2.0 guidelines, emphasizing reduction of sample sizes via Bayesian adaptive designs .
Properties
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466351 | |
Record name | rac Matairesinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120409-94-1 | |
Record name | rac Matairesinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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